(E)-5-Heptenoic Acid: Chemical Properties, Synthetic Utility, and Applications in Prostaglandin Analog Development
(E)-5-Heptenoic Acid: Chemical Properties, Synthetic Utility, and Applications in Prostaglandin Analog Development
Executive Summary & Strategic Importance
In advanced organic synthesis and medicinal chemistry, the selection of aliphatic building blocks is rarely arbitrary. As a Senior Application Scientist, I approach (E)-5-Heptenoic acid (CAS: 18776-90-4) not merely as a simple unsaturated fatty acid, but as a highly programmable, bifunctional synthetic module. Featuring a 7-carbon chain with a terminal carboxylic acid and a strategically positioned trans (E) double bond at the C5 position, this molecule serves as a critical synthon.
The deliberate choice of the (E)-geometry over its naturally more abundant (Z)-counterpart is a calculated structural decision. It provides unique steric properties that are highly sought after in the development of metabolically stable drug candidates, particularly in the synthesis of trans-prostaglandin analogs used in ophthalmology and vascular medicine.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of (E)-5-Heptenoic acid is the first step in predicting its behavior in complex reaction matrices. The trans-alkene geometry inherently reduces the steric "kink" characteristic of cis-alkenes, allowing for tighter molecular packing. This subtle geometric difference directly impacts its boiling point, solubility profile, and receptor-binding thermodynamics when incorporated into larger Active Pharmaceutical Ingredients (APIs).
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of (E)-5-Heptenoic acid, establishing the parameters necessary for reaction scaling and solvent selection.
| Property | Value | Structural/Practical Implication |
| Chemical Name | (E)-5-Heptenoic acid | Denotes the trans configuration at C5. |
| CAS Number | 18776-90-4 | Unique identifier for the (E)-isomer[1]. |
| Molecular Formula | C 7 H 12 O 2 | Indicates a degree of unsaturation of 2. |
| Molecular Weight | 128.17 g/mol | Low molecular weight; highly volatile. |
| Boiling Point | 102 - 107 °C (at 15 mmHg) | Requires vacuum distillation for purification[2]. |
| TPSA | 37.3 Ų | Excellent membrane permeability profile[1]. |
| XLogP3 | 1.81 | Moderately lipophilic; ideal for partitioning[2]. |
Chemical Reactivity & Synthetic Utility
The synthetic power of (E)-5-Heptenoic acid lies in its orthogonality. The molecule possesses two distinct reactive centers that can be manipulated independently without the need for excessive protecting group chemistry.
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The Carboxylic Acid Terminus (C1): Prone to nucleophilic acyl substitution. It readily undergoes esterification, amidation, and reduction.
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The Alkene Moiety (C5=C6): Prone to electrophilic addition. The electron-rich double bond can be subjected to epoxidation, halogenation, or cross-metathesis.
Caption: Reactivity pathways of (E)-5-Heptenoic acid in organic synthesis.
Applications in Drug Development: Prostaglandin Analogs
Endogenous prostaglandins, such as Prostaglandin F 2α (PGF 2α ), feature a 7-carbon "alpha chain" terminating in a carboxylic acid, which naturally contains a (Z)- Δ5 (cis) double bond[3]. While highly potent, natural prostaglandins suffer from rapid in vivo degradation via β -oxidation and 15-hydroxyprostaglandin dehydrogenase activity.
By utilizing (E)-5-Heptenoic acid as a side-chain precursor, medicinal chemists can synthesize trans-prostaglandin analogs[4].
The Causality of the (E)-Substitution: Substituting the natural (Z)-geometry with an (E)-geometry alters the spatial trajectory of the alpha chain relative to the cyclopentane core. This structural modification achieves two critical pharmacological goals:
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Metabolic Resistance: The altered geometry disrupts the active-site binding of endogenous β -oxidation enzymes, significantly increasing the API's half-life.
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Receptor Selectivity: The trans-geometry fine-tunes the binding affinity toward specific prostanoid receptors (e.g., favoring the FP receptor over EP receptors), a mechanism heavily leveraged in the development of next-generation intraocular pressure-lowering agents for glaucoma[4].
Caption: Logical flow of utilizing (E)-5-Heptenoic acid in prostaglandin analog synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the analytical markers required to confirm success.
Protocol A: Synthesis of (E)-Methyl 5-Heptenoate via Acid-Catalyzed Esterification
Objective: Protect the carboxylic acid moiety to prevent unwanted side reactions during downstream alkene manipulation.
Causality & Reagent Selection: We utilize a Fischer esterification approach with catalytic sulfuric acid ( H2SO4 ) in methanol. The causality behind selecting acid catalysis over coupling reagents (like EDC/NHS) is to minimize organic byproducts and leverage Le Chatelier's principle by using the alcohol as both reactant and solvent, driving the equilibrium to >98% completion.
Step-by-Step Methodology:
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Preparation: Dissolve 10.0 g (78 mmol) of (E)-5-Heptenoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.
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Catalysis: Slowly add 1.0 mL of concentrated H2SO4 dropwise at 0 °C (ice bath) to prevent exothermic side reactions.
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Reflux: Equip the flask with a reflux condenser and heat to 65 °C for 4 hours.
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Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Validation Marker: The starting acid streaks near the baseline (due to strong hydrogen bonding), while the methyl ester elutes cleanly with an R f of ~0.7. Complete conversion is validated when the baseline spot entirely disappears.
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Workup: Concentrate the mixture in vacuo, dilute with 100 mL diethyl ether, and wash with saturated NaHCO3 (3 x 50 mL) to neutralize the acid catalyst. Dry over anhydrous Na2SO4 and evaporate the solvent.
Protocol B: Stereospecific Epoxidation of the Δ5 Double Bond
Objective: Introduce an epoxide ring at the C5-C6 position while strictly maintaining the trans stereochemistry.
Causality & Reagent Selection: meta-Chloroperoxybenzoic acid (mCPBA) is selected for its high electrophilicity and excellent solubility in dichloromethane (DCM). The epoxidation of an (E)-alkene proceeds via a concerted Prilezhaev reaction mechanism. Because the reaction is concerted, bond rotation cannot occur, ensuring the (E)-geometry of the starting material exclusively yields the trans-epoxide.
Caption: Step-by-step workflow for the stereospecific epoxidation of (E)-5-Heptenoic acid.
Step-by-Step Methodology:
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Preparation: Dissolve 5.0 g of the synthesized (E)-Methyl 5-heptenoate in 50 mL of anhydrous DCM under an argon atmosphere. Cool to 0 °C.
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Oxidation: Add 1.2 equivalents of purified mCPBA in small portions over 30 minutes to control the exothermic peroxy-acid reaction.
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Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
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Quenching & Workup: The reaction generates m-chlorobenzoic acid as a byproduct, which precipitates out of DCM. Filter the white precipitate. Wash the filtrate with 10% aqueous Na2S2O3 to destroy unreacted peroxides, followed by saturated NaHCO3 to remove residual acid.
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Self-Validation (Analytical): Analyze the crude product via 1 H-NMR ( CDCl3 ). Validation Marker: The self-validating proof of successful epoxidation is the complete disappearance of the vinylic multiplet at δ 5.4-5.5 ppm and the emergence of the characteristic epoxide oxirane protons shifted upfield to δ 2.6-2.9 ppm.
References
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LookChem. "(E)-5-Heptenoic acid Base Information and Chemical Properties." LookChem Database. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5353586, Prostaglandin F-2-alpha." PubChem. Available at:[Link]
- Impagnatiello, V., et al. "Prostaglandin derivatives." U.S. Patent US7910767B2, Google Patents.
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